3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Medicinal Chemistry Antibacterial Drug Discovery DNA Gyrase Inhibition

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS: 915160-96-2, C9H11NO2, MW: 165.19) is a bicyclic heterocyclic compound characterized by a fused benzoxazine core bearing a primary hydroxymethyl (-CH2OH) substituent at the 6-position. Unlike fully oxidized benzoxazinones or N-substituted analogs, this compound features a secondary amine within the oxazine ring (N4) and an unsubstituted 2-position, establishing it as a chemically distinct intermediate in the broader 3,4-dihydro-2H-1,4-benzoxazine family.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 915160-96-2
Cat. No. B1313780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol
CAS915160-96-2
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2)CO
InChIInChI=1S/C9H11NO2/c11-6-7-1-2-9-8(5-7)10-3-4-12-9/h1-2,5,10-11H,3-4,6H2
InChIKeyCEGQHVBQSZACAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS 915160-96-2): Structural Baseline and Sourcing Fundamentals


3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS: 915160-96-2, C9H11NO2, MW: 165.19) is a bicyclic heterocyclic compound characterized by a fused benzoxazine core bearing a primary hydroxymethyl (-CH2OH) substituent at the 6-position . Unlike fully oxidized benzoxazinones or N-substituted analogs, this compound features a secondary amine within the oxazine ring (N4) and an unsubstituted 2-position, establishing it as a chemically distinct intermediate in the broader 3,4-dihydro-2H-1,4-benzoxazine family . The 6-hydroxymethyl moiety provides a versatile synthetic handle for further derivatization via esterification, etherification, oxidation, or nucleophilic substitution pathways [1].

Why 3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (915160-96-2) Cannot Be Replaced by Other Benzoxazine Analogs in Precision Applications


Generic substitution within the 3,4-dihydro-2H-1,4-benzoxazine class is not scientifically justifiable due to divergent synthetic utility and physicochemical properties dictated by substituent positioning. The 6-hydroxymethyl group distinguishes this compound from the more commonly available 6-carboxylic acid ester (CAS 758684-29-6), 6-unsubstituted core (CAS 5735-49-7), and 6-halo derivatives, each offering orthogonal reactivity profiles . In patented synthetic routes, 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol serves as a specific intermediate en route to antibacterial DNA gyrase/topoisomerase inhibitors, where substitution at the 6-position is non-negotiable for downstream structure-activity relationships (SAR) . Furthermore, SAR studies across benzoxazine-based pharmacophores have established that the presence and nature of substituents at the 6-position of the benzoxazine core materially impact biological outcomes—for instance, hydroxyl groups on the aromatic ring enhance anti-proliferative activity, while 6-nitro substitution optimizes potassium channel activation [1][2]. These findings preclude casual analog replacement without compromising experimental or manufacturing objectives.

Quantitative Differentiation Guide for 3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS 915160-96-2)


Synthetic Intermediacy in DNA Gyrase and Topoisomerase Inhibitor Development: A Documented Role in Antibacterial Patents

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (915160-96-2) is specifically cited as a key intermediate in patented synthetic routes for novel antibacterial compounds targeting DNA gyrase and topoisomerase II/IV . This represents a documented, high-value application distinct from other benzoxazine analogs that lack this specific substitution pattern. In contrast, the 6-carboxylic acid methyl ester analog (CAS 758684-29-6) is referenced in separate downstream routes within the same patent literature but targets different final structures .

Medicinal Chemistry Antibacterial Drug Discovery DNA Gyrase Inhibition

Benzoxazine Scaffold SAR Guidance: 6-Position Substitution and Hydroxyl Group Contributions to Biological Activity

SAR analysis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines indicates that the inclusion of hydroxyl groups on the aromatic ring (Ring A) is beneficial to anti-proliferative biological activity [1]. The target compound, bearing a 6-hydroxymethyl (-CH2OH) substituent, provides a hydroxyl-containing functional handle at the exact position where SAR trends favor oxygenated substituents. The most potent analog in this series, molecule 14f (IC50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), reinforces the value of aromatic ring functionalization [2].

Structure-Activity Relationship Anticancer Drug Design Pharmacophore Optimization

Commercial Purity Benchmarks: Vendor-Specific Quality Specifications for Procurement Decisions

Commercially available 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol is supplied at graded purity specifications, which directly impact its suitability for sensitive synthetic applications. Fluorochem (UK) supplies the compound at 97% purity with full GHS hazard documentation (H302, H315, H319, H335) . Key Organics Ltd offers the compound at >95% purity [1]. Bidepharm provides the compound at 95% standard purity and offers batch-specific QC documentation including NMR, HPLC, and GC upon request .

Chemical Sourcing Quality Control Procurement Specifications

Differentiated Reactivity: 6-Hydroxymethyl vs. 6-Carboxylic Acid Ester as Synthetic Handles

The primary hydroxyl (-CH2OH) at the 6-position of 915160-96-2 offers fundamentally different synthetic utility compared to the 6-carboxylic acid methyl ester analog (CAS 758684-29-6). The hydroxyl group can undergo oxidation to aldehyde or carboxylic acid, serve as a nucleophile in etherification or esterification, or be converted to leaving groups (e.g., mesylate, tosylate, halide) for substitution chemistry . In contrast, the methyl ester analog requires hydrolysis to access the carboxylic acid before further derivatization, representing an additional synthetic step .

Synthetic Methodology Functional Group Interconversion Medicinal Chemistry

Physical State and Storage Considerations Relative to Benzoxazine Core

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol is supplied as an oil, as indicated in the Key Organics product specification [1]. In contrast, the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine core (CAS 5735-49-7) is a low-melting solid (mp ~30-35°C). The oil physical state of the 6-hydroxymethyl derivative impacts handling, weighing accuracy, and formulation considerations in laboratory settings. Recommended storage conditions are 4°C with protection from light, per ChemScene specifications .

Compound Handling Storage Stability Laboratory Operations

Benzoxazine Scaffold Pharmacological Precedent: Topoisomerase and Potassium Channel Modulation

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has established pharmacological activity across multiple target classes. Benzoxazine derivatives have demonstrated human topoisomerase I inhibition: compound BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one) showed catalytic inhibitory activity with IC50 = 8.34 mM, while BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) exhibited potent topoisomerase poisoning with IC50 = 0.0006 mM, exceeding camptothecin (IC50 = 0.034 mM) [1]. Additionally, 4-substituted benzoxazine derivatives have shown strong potassium channel-activating effects, with compound 16a (YM934) demonstrating oral antihypertensive efficacy superior to cromakalim in spontaneously hypertensive rats [2].

Pharmacology Mechanism of Action Drug Target Profiling

Optimal Application Scenarios for 3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (CAS 915160-96-2) Based on Differentiated Evidence


Antibacterial Drug Discovery: Building Block for DNA Gyrase and Topoisomerase Inhibitors

3,4-Dihydro-2H-1,4-benzoxazin-6-ylmethanol (915160-96-2) should be prioritized for medicinal chemistry programs targeting bacterial DNA gyrase and topoisomerase II/IV, based on its documented role as an intermediate in US2007/10670 patent claims . The 6-hydroxymethyl group provides a synthetic anchor for further elaboration into final antibacterial candidates, with established precedent in the patent literature. Procurement of this specific intermediate aligns synthetic routes with prior art and may streamline freedom-to-operate considerations in antibacterial development pipelines.

Anticancer Lead Optimization: Benzoxazine Scaffold Derivatization Informed by SAR

For research teams synthesizing benzoxazine-based anticancer agents, the 6-hydroxymethyl substituent of 915160-96-2 aligns with SAR findings that aromatic hydroxylation enhances anti-proliferative activity in 4-aryl-3,4-dihydro-2H-1,4-benzoxazine series [1]. The compound provides a pre-functionalized core that can be further elaborated at N4 and the hydroxymethyl position to explore potency optimization across cancer cell lines including PC-3 (prostate), MDA-MB-231 (breast), MIA PaCa-2 (pancreatic), and U-87 MG (glioblastoma). This approach accelerates SAR exploration compared to starting from the unsubstituted benzoxazine core.

Multi-Step Synthesis Requiring Minimal Impurity Burden

In multi-step synthetic sequences where cumulative impurities can compromise yields or complicate purification, the 97% purity specification from Fluorochem provides a higher-assurance starting material compared to baseline 95% purity alternatives . This 2% absolute purity differential may be consequential for reactions sensitive to trace contaminants (e.g., transition metal-catalyzed couplings, enzymatic transformations, or final-step API synthesis). The availability of batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm further supports traceability and reproducibility requirements in regulated or publication-oriented research .

Parallel Synthesis and Library Generation Requiring Diverse Functionalization

The primary hydroxyl group of 915160-96-2 enables a broader array of derivatization reactions (oxidation, etherification, esterification, leaving group conversion) compared to the 6-carboxylic acid methyl ester analog . This makes the compound suitable for parallel synthesis efforts and chemical library generation where diversity at the 6-position is a primary objective. The oil physical state, while requiring careful handling, facilitates volumetric dispensing in automated synthesis platforms where solids handling may introduce additional complexity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.